Tamoxifen ethyl bromide
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Overview
Description
Tamoxifen ethyl bromide is a derivative of tamoxifen, a well-known selective estrogen receptor modulator used primarily in the treatment of estrogen receptor-positive breast cancer. This compound is a membrane-impermeant analog of tamoxifen, which means it cannot cross cell membranes as easily as tamoxifen. This property makes it useful in studying the effects of tamoxifen on cell surface receptors and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tamoxifen ethyl bromide can be synthesized through a series of chemical reactions starting from tamoxifen. One common method involves the bromination of tamoxifen using ethyl bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
Tamoxifen ethyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield tamoxifen derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Tamoxifen ethyl bromide has several scientific research applications, including:
Cancer Research: It is used to study the effects of tamoxifen on cell surface receptors and signaling pathways in cancer cells.
Biological Studies: It helps in understanding the role of estrogen receptors in various biological processes.
Medicinal Chemistry: It is used in the development of new therapeutic agents targeting estrogen receptors.
Pharmacology: It aids in the study of drug-receptor interactions and the development of more effective anti-cancer drugs.
Mechanism of Action
Tamoxifen ethyl bromide exerts its effects by binding to estrogen receptors on the cell surface. This binding inhibits the activation of estrogen receptors, thereby blocking the growth-promoting effects of estrogen on breast cancer cells. The compound modulates the activity of the AKT signaling pathway, leading to decreased phosphorylation of AKT and subsequent induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with similar therapeutic effects.
Fulvestrant: An estrogen receptor antagonist used in hormone receptor-positive metastatic breast cancer.
Uniqueness
Tamoxifen ethyl bromide is unique due to its membrane-impermeant property, which allows it to specifically target cell surface receptors without affecting intracellular pathways. This makes it a valuable tool in research focused on cell surface signaling and receptor interactions .
Properties
Molecular Formula |
C28H34BrNO |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-ethyl-dimethylazanium;bromide |
InChI |
InChI=1S/C28H34NO.BrH/c1-5-27(23-13-9-7-10-14-23)28(24-15-11-8-12-16-24)25-17-19-26(20-18-25)30-22-21-29(3,4)6-2;/h7-20H,5-6,21-22H2,1-4H3;1H/q+1;/p-1/b28-27-; |
InChI Key |
BXPXDYCXXNBOQW-LXCLTORNSA-M |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)CC)/C3=CC=CC=C3.[Br-] |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)CC)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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